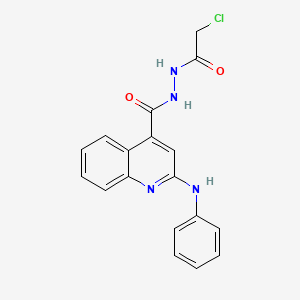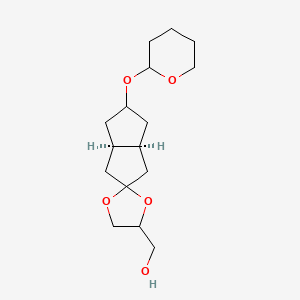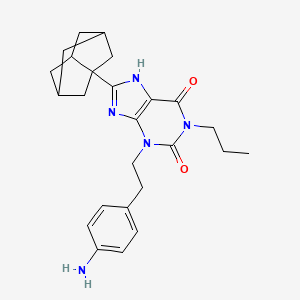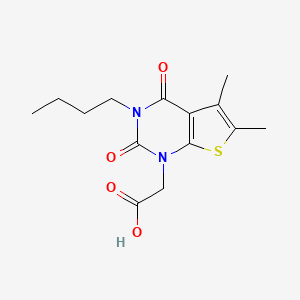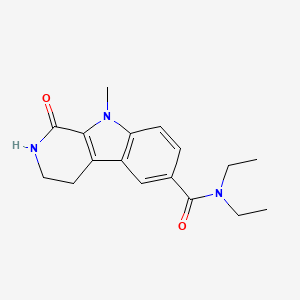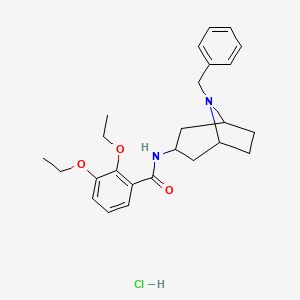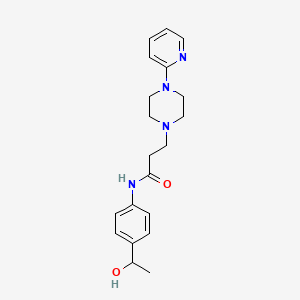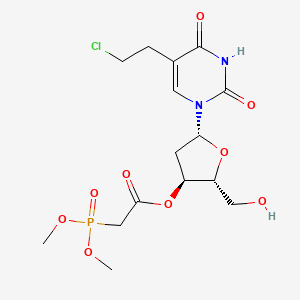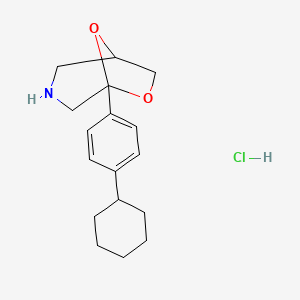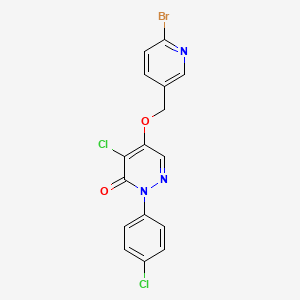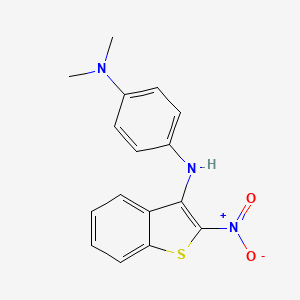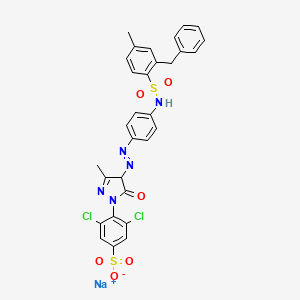
2-Methylthiazolo(4,5-c)quinoline ethanesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methylthiazolo(4,5-c)quinoline ethanesulfonate is a heterocyclic compound that features a thiazole ring fused with a quinoline structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylthiazolo(4,5-c)quinoline ethanesulfonate typically involves the reaction of 2-aminothiophenol with 1,3-ynone under mild conditions. This process includes a Michael addition followed by cyclization and desulfurative steps . Another method involves the reaction of hydrazonoyl halides with thiosemicarbazide to form the thiazole ring, which is then fused with the quinoline structure .
Industrial Production Methods
Industrial production methods for this compound often utilize green chemistry principles to minimize environmental impact. Techniques such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts are employed to enhance efficiency and sustainability .
Analyse Des Réactions Chimiques
Types of Reactions
2-Methylthiazolo(4,5-c)quinoline ethanesulfonate undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, with reagents such as halogens and alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like potassium carbonate.
Major Products Formed
Applications De Recherche Scientifique
2-Methylthiazolo(4,5-c)quinoline ethanesulfonate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mécanisme D'action
The mechanism of action of 2-Methylthiazolo(4,5-c)quinoline ethanesulfonate involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. The compound may also interact with cellular pathways involved in apoptosis, inflammation, and cell proliferation .
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiazole derivatives: These include compounds like 2-substituted 4-(2,5-dichlorothienyl)-1,3-thiazoles, which have similar biological activities.
Quinoline derivatives: Compounds such as 2,4,6-trisubstituted quinolines, which are known for their medicinal properties.
Uniqueness
2-Methylthiazolo(4,5-c)quinoline ethanesulfonate is unique due to its fused thiazole-quinoline structure, which imparts distinct chemical and biological properties. This fusion enhances its stability and reactivity, making it a valuable compound in various research and industrial applications.
Propriétés
Numéro CAS |
109543-53-5 |
|---|---|
Formule moléculaire |
C13H14N2O3S2 |
Poids moléculaire |
310.4 g/mol |
Nom IUPAC |
ethanesulfonic acid;2-methyl-[1,3]thiazolo[4,5-c]quinoline |
InChI |
InChI=1S/C11H8N2S.C2H6O3S/c1-7-13-10-6-12-9-5-3-2-4-8(9)11(10)14-7;1-2-6(3,4)5/h2-6H,1H3;2H2,1H3,(H,3,4,5) |
Clé InChI |
JVTRMESQUCRBCI-UHFFFAOYSA-N |
SMILES canonique |
CCS(=O)(=O)O.CC1=NC2=C(S1)C3=CC=CC=C3N=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


